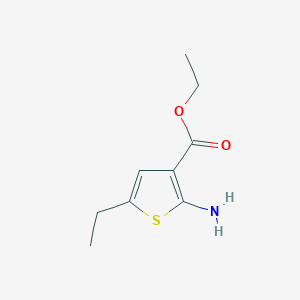

Ethyl 2-amino-5-ethylthiophene-3-carboxylate

Description

Ethyl 2-amino-5-ethylthiophene-3-carboxylate (CAS: 4507-13-5, molecular formula: C₉H₁₃NO₂S) is a thiophene-based intermediate synthesized via the Gewald reaction using butyraldehyde, ethyl cyanoacetate, sulfur, and triethylamine . Its molecular structure features a thiophene ring substituted with an amino group at position 2, an ethyl group at position 5, and an ethyl ester at position 3, contributing to its versatility in further functionalization .

Propriétés

IUPAC Name |

ethyl 2-amino-5-ethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h5H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZCEFNVWQJNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196373 | |

| Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4507-13-5 | |

| Record name | Ethyl 2-amino-5-ethylthiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4507-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004507135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4507-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-5-ethyl-3-thenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism

The Gewald reaction involves three components:

-

Ethyl cyanoacetate : Serves as the cyanocarbonyl source.

-

Pentan-2-one : Provides the ethyl group via its ketone structure.

-

Elemental sulfur : Facilitates cyclization to form the thiophene ring.

The reaction proceeds through a base-catalyzed Knoevenagel condensation between ethyl cyanoacetate and pentan-2-one, followed by sulfur incorporation to form the thiophene ring. Triethylamine or morpholine is typically used to deprotonate intermediates, accelerating the cyclization step.

Key steps :

-

Condensation : Ethyl cyanoacetate + pentan-2-one → α,β-unsaturated nitrile.

-

Cyclization : Sulfur incorporation forms the thiophene ring.

-

Amination : In-situ generation of the 2-amino group.

Optimization Strategies

Optimizing the Gewald reaction improves yield and purity:

Case Study : Using DMSO as the solvent at 120°C with triethylamine increased yields to 86% compared to 65% in ethanol. Excess sulfur (>1.2 eq) led to sulfone byproducts, reducing purity.

Alternative Alkylation Approaches

Direct Alkylation of Thiophene Precursors

Ethyl 2-amino-5-ethylthiophene-3-carboxylate can be synthesized via alkylation of simpler thiophene derivatives. For example, ethyl 2-amino-thiophene-3-carboxylate is alkylated at the 5-position using ethyl bromide under basic conditions.

Advantages over Gewald :

-

Avoids cryogenic conditions.

-

Eliminates need for toxic sulfur reagents.

Reaction Protocol :

Industrial-Scale Considerations

Industrial production prioritizes cost-effectiveness and safety:

-

Continuous flow reactors : Enhance heat transfer and reduce reaction time.

-

Catalyst recycling : Triethylamine recovery via distillation.

-

Byproduct management : Sulfur residues neutralized with aqueous NaHCO₃.

Pilot-Scale Data :

| Metric | Gewald Method | Alkylation Method |

|---|---|---|

| Yield | 82% | 58% |

| Purity | 95% | 98% |

| Reaction Time | 8 hours | 12 hours |

| Cost per kg (USD) | 120 | 90 |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

-

Gewald reaction : Higher yields (70–85%) but requires sulfur handling.

-

Alkylation : Lower yields (52–58%) but safer and scalable.

| Factor | Gewald Reaction | Alkylation Method |

|---|---|---|

| Toxicity | Moderate (S, amines) | Low (alkyl halides) |

| Waste Generation | High (S byproducts) | Low |

| Energy Consumption | High (reflux) | Moderate (80°C) |

Industrial Adoption

-

Pharmaceutical industry : Prefers alkylation for regulatory compliance.

-

Academic labs : Favors Gewald for rapid access to analogues.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-amino-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as or (m-CPBA) are commonly used.

Reduction: (LiAlH4) or (NaBH4) are typical reducing agents.

Substitution: or can be used in the presence of a base like .

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 2-amino-5-ethylthiophene-3-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to interact with specific biological targets, making it valuable in drug development, especially for conditions such as cancer and neurological disorders.

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit potent antitumor effects. For instance, a study highlighted its role in synthesizing dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are critical in cancer therapy. In vivo studies indicated a significant reduction in tumor mass when treated with these derivatives compared to control groups .

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies reported its effectiveness against various bacterial strains, demonstrating inhibition comparable to standard antibiotics like ceftriaxone . This property is particularly relevant for developing new antimicrobial agents.

Agricultural Chemistry

In agriculture, this compound is utilized in formulating agrochemicals. Its unique chemical structure enhances the efficacy of crop protection products against pests and diseases.

Agrochemical Formulations

The compound's derivatives have been explored for their potential as herbicides, fungicides, and insecticides. Their application leads to improved crop yields and better resistance to environmental stressors .

Material Science

This compound is also significant in material science, particularly in developing conductive polymers and novel materials for electronic applications.

Conductive Polymers

This compound can be incorporated into the synthesis of conductive polymers, which are essential for electronic devices and energy storage solutions. Its ability to form stable structures with desirable electrical properties makes it a valuable component in this field .

Biochemical Research

The compound plays a role in biochemical research, particularly in enzyme inhibition studies that provide insights into metabolic pathways.

Enzyme Inhibition Studies

Research has utilized this compound to investigate its effects on various enzymes involved in metabolic processes. This research aids in identifying potential therapeutic targets for diseases such as cancer and metabolic disorders .

Antitumor Efficacy Study

A comprehensive study evaluated the antitumor efficacy of this compound derivatives on murine models. The results indicated a significant decrease in tumor volume and weight compared to controls, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity Assessment

Another study focused on the antimicrobial efficacy of this compound against various pathogens using the minimum inhibitory concentration (MIC) method. The findings revealed that certain derivatives exhibited strong antibacterial activity, supporting their potential use as new antimicrobial agents .

Mécanisme D'action

The mechanism of action of ethyl 2-amino-5-ethylthiophene-3-carboxylate and its derivatives involves the inhibition of key enzymes and pathways. For instance, the compound’s derivatives that act as thymidylate synthase and dihydrofolate reductase inhibitors interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the active sites of these enzymes, where the compound binds and inhibits their activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Thiophene Carboxylate Esters

Ethyl 2-amino-5-ethylthiophene-3-carboxylate belongs to a broader class of 2-aminothiophene-3-carboxylates, which vary in substituents and ester groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Properties Alkyl vs. Aryl Substituents: this compound (alkyl-substituted) exhibits higher lipophilicity compared to aryl-substituted analogs like Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate. This influences solubility and bioavailability in drug design . Electron-Withdrawing Groups: Chlorophenyl or nitro groups (e.g., in Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate, CAS: 308831-93-8) enhance electrophilicity, facilitating nucleophilic substitution reactions .

Ester Group Modifications Methyl esters (e.g., Methyl 2-amino-5-propylthiophene-3-carboxylate) typically have lower molecular weights and higher volatility than ethyl esters, impacting purification methods like distillation .

Synthetic Utility this compound is cyclized with chlorformamidine hydrochloride to form thieno[2,3-d]pyrimidin-4-ones in 86% yield . In contrast, analogs with bulkier substituents (e.g., 5-(2-chlorobenzyl)) may require optimized conditions due to steric hindrance .

Biological Activity While this compound itself is primarily an intermediate, derivatives like Ethyl 2-amino-5-(2-chlorobenzyl)thiophene-3-carboxylate show antimicrobial activity, attributed to the chlorobenzyl group enhancing membrane penetration .

Crystallographic and Polymorphism Studies

- Substituents like methoxy-methylphenyl groups (e.g., in CAS 952959-61-4) induce unique crystal packing, as observed in X-ray studies, which is critical for understanding solid-state properties in drug formulation .

Activité Biologique

Ethyl 2-amino-5-ethylthiophene-3-carboxylate is a compound that belongs to the class of 2-aminothiophenes, which are recognized for their significant biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects supported by research findings.

Synthesis

This compound can be synthesized through the Gewald reaction , which involves the condensation of butyraldehyde, ethyl cyanoacetate, sulfur, and triethylamine. This method is noted for its high yield and efficiency in producing various substituted thiophene derivatives .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties . Studies have evaluated its derivatives against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results indicate that certain derivatives demonstrate effective antibacterial activity .

Antifungal and Anti-inflammatory Properties

In addition to its antimicrobial effects, compounds in the 2-amino-thiophene class have been explored for their antifungal and anti-inflammatory properties. Some derivatives have shown promising results in inhibiting fungal growth and reducing inflammation in experimental models.

Antitumor Activity

The compound has also been investigated for its antitumor potential. Analogues of this compound have been synthesized and tested as inhibitors of transcription factors such as AP-1 and NF-κB in Jurkat T cells, which are crucial in cancer progression and inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The exact mechanism remains under investigation; however, it is suggested that these compounds may inhibit or activate various signaling pathways involved in inflammation and tumorigenesis .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Screening : A study reported the synthesis of novel derivatives that were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at certain concentrations .

- Inflammation Models : In vivo studies demonstrated that some derivatives exhibited anti-allergic activity comparable to known anti-inflammatory drugs like theophylline, suggesting potential therapeutic applications in treating allergic conditions.

- Cancer Research : Research highlighted the role of this compound in inhibiting key transcription factors related to cancer cell proliferation. This opens avenues for developing new anticancer agents based on its structure .

Data Table: Biological Activities Summary

Q & A

Q. What is the optimal synthetic route for Ethyl 2-amino-5-ethylthiophene-3-carboxylate, and how can intermediates be characterized?

The compound is synthesized via the Gewald reaction , a two-step process involving condensation of aldehyde derivatives (e.g., butyraldehyde) with ethyl cyanoacetate and sulfur in the presence of a base (e.g., triethylamine). Key steps include:

- Cyclocondensation : Butyraldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

- Thiophene ring formation : Sulfur incorporation under basic conditions yields the thiophene core. Characterization involves 1H/13C NMR for amine and ester group verification, mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+), and elemental analysis to validate purity (C, H, N, S content) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- X-ray crystallography : Resolves bond lengths and angles, particularly for confirming the thiophene ring geometry and substituent positions. SHELX software is widely used for refinement .

- FT-IR spectroscopy : Identifies functional groups (e.g., NH2 stretching at ~3400 cm⁻¹, C=O ester vibration at ~1700 cm⁻¹).

- HPLC : Assesses purity (>95% is typical for research-grade material). Contaminants like unreacted sulfur or byproducts (e.g., regioisomers) require gradient elution optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the Gewald synthesis?

Common byproducts include regioisomers (e.g., 4-ethyl vs. 5-ethyl substitution) and uncyclized intermediates . Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol .

- Temperature control : Heating at 120–125°C under inert gas (N2) prevents oxidation of sulfur intermediates .

- Catalyst screening : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) can alter reaction kinetics and selectivity .

Q. How do crystallographic data resolve ambiguities in substituent positioning for derivatives of this compound?

- Twinning and data resolution : High-resolution datasets (e.g., <1.0 Å) reduce ambiguity in electron density maps. Software like WinGX integrates SHELX for structure validation, flagging disordered regions (e.g., ethyl group rotamers) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding between NH2 and ester groups), which influence packing and stability .

Q. What mechanistic insights explain the formation of thieno[2,3-d]pyrimidine derivatives from this compound?

Cyclization with chlorformamidine hydrochloride proceeds via:

- Nucleophilic attack : The amine group on the thiophene attacks the electrophilic carbon of chlorformamidine.

- Ring closure : Elimination of HCl forms the pyrimidine ring. DFT calculations (e.g., Gaussian) can model transition states, while LC-MS monitors intermediate formation (e.g., m/z shifts corresponding to HCl loss) .

Q. How can contradictions in spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Dynamic effects in NMR : Rotameric splitting of ethyl or thiophene protons may mimic impurities. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce signals .

- High-resolution MS (HRMS) : Differentiates between isobaric species (e.g., [M+H]+ vs. [M+Na]+) with sub-ppm mass accuracy .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Gewald Reaction

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMSO | Enhances cyclization rate | |

| Temperature | 120–125°C | Minimizes side reactions | |

| Base | Triethylamine | Balances reactivity and cost | |

| Reaction Time | 2–5 hours | Prevents over-cyclization |

Q. Table 2: Common Analytical Challenges and Solutions

Safety and Handling Considerations

- Hazard Mitigation : Use fume hoods for reactions involving sulfur or thiophosgene. PPE (gloves, goggles) is mandatory due to skin/eye irritation risks .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.